FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, (R)-
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Overview
Description
FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a furobenzisoxazole core, a carboxylic acid group, and a chloro-fluorophenyl substituent. Its stereochemistry is denoted by the ®-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the furobenzisoxazole core, followed by the introduction of the carboxylic acid group and the chloro-fluorophenyl substituent. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Its interactions with biological molecules and pathways are investigated to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- is explored for its potential pharmacological properties. Researchers investigate its efficacy and safety as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in materials science, such as the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- include other furobenzisoxazole derivatives and compounds with similar functional groups. Examples include:
- FURO(3,2-F)-1,2-benzisoxazole derivatives with different substituents.
- Compounds with similar chloro-fluorophenyl groups.
Uniqueness
The uniqueness of FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90247-29-3 |
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Molecular Formula |
C16H9ClFNO4 |
Molecular Weight |
333.70 g/mol |
IUPAC Name |
(6R)-8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C16H9ClFNO4/c17-12-14-7(6-11(22-14)16(20)21)5-9-13(19-23-15(9)12)8-3-1-2-4-10(8)18/h1-5,11H,6H2,(H,20,21)/t11-/m1/s1 |
InChI Key |
CGWOIHAQZNLJFD-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)O |
Canonical SMILES |
C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)O |
Origin of Product |
United States |
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